
N-(3-aminopropyl)imidodicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(3-aminopropyl)imidodicarbonimidic diamide involves the modification of poly(styrene-co-maleic anhydride) composites with N-(3-aminopropyl)imidazole and benzyl chloride . The structural analysis of the synthesized compound is carried out using techniques such as nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), field emission scanning electron microscopy (FESEM), and Fourier transform infrared (FT-IR) spectroscopy .
化学反応の分析
N-(3-aminopropyl)imidodicarbonimidic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(3-aminopropyl)imidodicarbonimidic diamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(3-aminopropyl)imidodicarbonimidic diamide involves electrostatic and intermolecular interactions. The compound binds to negatively charged phosphate head groups of phospholipids at bacterial cell walls, causing increased rigidity and disrupting cell membrane integrity . This leads to the leakage of cellular constituents and ultimately cell death .
類似化合物との比較
N-(3-aminopropyl)imidodicarbonimidic diamide can be compared with similar compounds such as polyaminopropyl biguanide. Both compounds have antimicrobial properties and are used in various applications, including personal care products and water treatment . this compound is unique in its specific structure and the types of reactions it undergoes, making it suitable for specialized applications in chemistry and industry .
Similar compounds include:
特性
CAS番号 |
133029-31-9 |
|---|---|
分子式 |
C5H14N6 |
分子量 |
158.21 g/mol |
IUPAC名 |
2-(3-aminopropyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C5H14N6/c6-2-1-3-10-5(9)11-4(7)8/h1-3,6H2,(H6,7,8,9,10,11) |
InChIキー |
XKFDVLUHBRJZQF-UHFFFAOYSA-N |
正規SMILES |
C(CN)CN=C(N)N=C(N)N |
関連するCAS |
133029-32-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


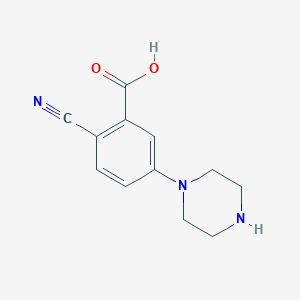

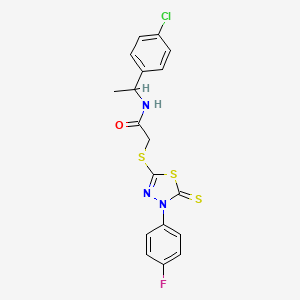

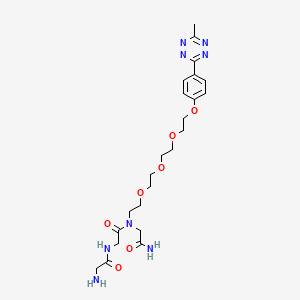
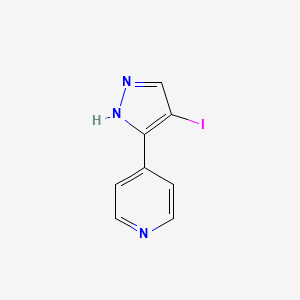
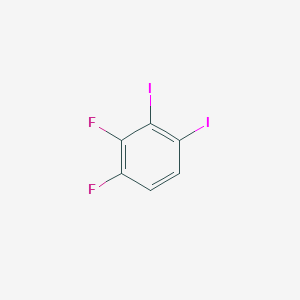
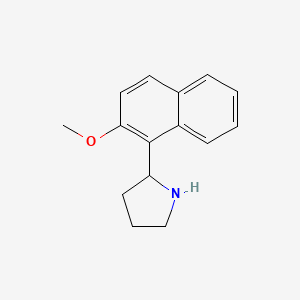
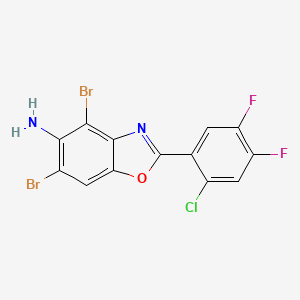
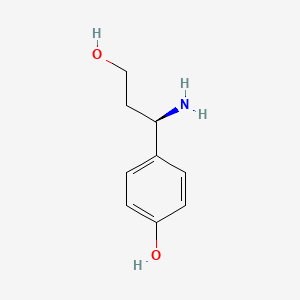
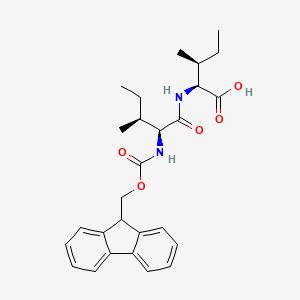
![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
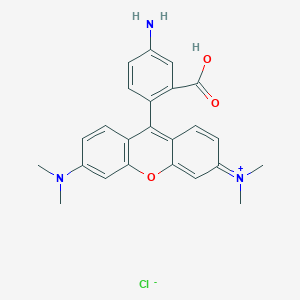
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
